5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one is a complex organic compound with a unique structure that includes a methoxy group, a nitrophenyl group, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the methoxy group: This step usually involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling reactions to attach the nitrophenyl group to the benzopyran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(4-methyl-3-nitrophenyl)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
- **Oxid
Properties
CAS No. |
921942-56-5 |
---|---|
Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
5-methoxy-2-(4-methyl-3-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO5/c1-10-6-7-11(8-12(10)18(20)21)16-9-13(19)17-14(22-2)4-3-5-15(17)23-16/h3-9H,1-2H3 |
InChI Key |
UIIPFHHLZRYTLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.